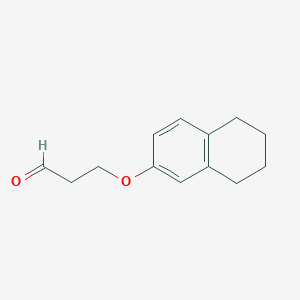
3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanal is an organic compound that features a tetrahydronaphthalene moiety linked to a propanal group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanal typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ol with 3-chloropropanal under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired ether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ether linkage can participate in nucleophilic substitution reactions, where the tetrahydronaphthalene moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like acetone.
Major Products Formed
Oxidation: 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanoic acid.
Reduction: 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanol.
Substitution: Various substituted tetrahydronaphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanal depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrahydronaphthalene moiety can enhance the compound’s binding affinity and specificity for its target, while the propanal group can participate in covalent interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanoic acid
- 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanol
- 2-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)acetic acid
Uniqueness
3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanal is unique due to the presence of both an aldehyde group and a tetrahydronaphthalene moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanal |
InChI |
InChI=1S/C13H16O2/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h6-8,10H,1-5,9H2 |
InChI Key |
JYFNZIFWHDBXGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















